molecular formula C15H12BrN3O B11691703 (3Z)-6-bromo-5-methyl-3-(2-phenylhydrazinylidene)-1,3-dihydro-2H-indol-2-one

(3Z)-6-bromo-5-methyl-3-(2-phenylhydrazinylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11691703
M. Wt: 330.18 g/mol
InChI Key: SIPJPDTZKJTWOT-UHFFFAOYSA-N
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Description

(3Z)-6-bromo-5-methyl-3-(2-phenylhydrazinylidene)-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C15H12BrN3O and its molecular weight is 330.18 g/mol. The purity is usually 95%.
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Biological Activity

The compound (3Z)-6-bromo-5-methyl-3-(2-phenylhydrazinylidene)-1,3-dihydro-2H-indol-2-one is a derivative of indole and has garnered interest due to its potential biological activities, particularly in the field of cancer research. This article examines the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H12BrN3O\text{C}_{15}\text{H}_{12}\text{BrN}_3\text{O}

This structure features a bromine atom and a hydrazone linkage, which are critical to its biological activity.

Anticancer Properties

Recent studies have highlighted the compound's anticancer activity against various cancer cell lines. Notably, it has shown significant inhibitory effects on breast cancer (MCF-7) and lung cancer (A-549) cell lines.

  • Cell Viability Assays :
    • The compound exhibited an IC50 value of 2.93 µM against MCF-7 cells, indicating potent anticancer activity. This was significantly lower than that of many other tested compounds in the same series .
  • Mechanism of Action :
    • The compound induces apoptosis in cancer cells by activating caspases, specifically caspase-3 and caspase-9. The activation levels were reported to be 18.3-fold and 16.7-fold , respectively, compared to control groups, suggesting that it triggers the intrinsic apoptotic pathway .

VEGFR Inhibition

The compound also acts as a vascular endothelial growth factor receptor (VEGFR) inhibitor, which is crucial for tumor angiogenesis.

CompoundIC50 (µM)Cell Line
This compound0.503MCF-7
Other derivatives0.728MCF-7

This inhibitory action on VEGFR suggests potential applications in treating tumors by limiting their blood supply .

Case Studies

Several studies have investigated the biological activities of related indole derivatives:

  • Study on Indolin Derivatives : A series of derivatives based on the indolin scaffold were synthesized and tested for anticancer properties. Among them, compounds similar to (3Z)-6-bromo derivatives displayed promising activities against various cancer cell lines with good selectivity and low toxicity .
  • Apoptosis Induction Studies : Research focusing on the apoptotic effects of these compounds demonstrated that they significantly increase the levels of pro-apoptotic markers while decreasing anti-apoptotic signals, further supporting their role in cancer therapy .

Properties

Molecular Formula

C15H12BrN3O

Molecular Weight

330.18 g/mol

IUPAC Name

6-bromo-5-methyl-3-phenyldiazenyl-1H-indol-2-ol

InChI

InChI=1S/C15H12BrN3O/c1-9-7-11-13(8-12(9)16)17-15(20)14(11)19-18-10-5-3-2-4-6-10/h2-8,17,20H,1H3

InChI Key

SIPJPDTZKJTWOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Br)NC(=C2N=NC3=CC=CC=C3)O

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.